1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Stereoselective Syntheses : Research by Boev et al. (2015) focused on synthesizing tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment. These compounds were converted into tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. This process demonstrates the compound's utility in creating stereochemically specific molecules (Boev et al., 2015).
Novel Synthesis Methods : Chen Xin-zhi (2011) developed an efficient synthesis method for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in creating protein tyrosine kinase Jak3 inhibitors. This method highlighted the compound's role in synthesizing medically relevant molecules (Chen Xin-zhi, 2011).
Thermal and X-Ray Analyses : Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starting from tert-butyl 4-oxopiperidine-1-carboxylate. This study showed the compound's usefulness in creating complex molecular structures, which were analyzed using thermal and X-ray methods (Çolak et al., 2021).
Applications in Organic Chemistry
Building Blocks for Synthesis : Jasch et al. (2012) described the use of tert-butyl phenylazocarboxylates, including derivatives of 1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate, as versatile building blocks in synthetic organic chemistry. These compounds enable nucleophilic substitutions and radical reactions, expanding the possibilities for creating diverse organic molecules (Jasch et al., 2012).
Combinatorial Synthesis of Heterocycles : Li et al. (2013) utilized tert-butyl 2,4-dioxopiperidine-1-carboxylate in a three-component reaction to synthesize fused tetracyclic heterocycles. This indicates the compound's role in combinatorial chemistry for developing complex heterocyclic structures (Li et al., 2013).
Asymmetric Synthesis of Piperidine Derivatives : Hao et al. (2011) achieved the asymmetric synthesis of CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an important intermediate in synthesizing CP-690550, a proteinkinase inhibitor. This work highlights the compound's role in producing medically relevant asymmetric molecules (Hao et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. It’s likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .
Pharmacokinetics
The compound’s molecular weight (27131 g/mol) suggests that it may have favorable absorption and distribution characteristics . The compound’s stability under various conditions, as well as its metabolic and excretion pathways, remain to be determined.
Result of Action
Given the lack of information about its targets and mode of action, it’s difficult to predict the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . For instance, the compound is recommended to be stored in a refrigerator, suggesting that it may be sensitive to temperature .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-5-25-17(23)20(13-15-9-7-6-8-10-15)14-21(12-11-16(20)22)18(24)26-19(2,3)4/h6-10H,5,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNVZIFOWTIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.